tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl pyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJQDKIUIIFWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627299 | |
| Record name | tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370880-82-3 | |
| Record name | tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the following steps:
- Formation of Pyrrolo[2,3-c]pyridine Core : The pyrrolo[2,3-c]pyridine core is synthesized through cyclization reactions involving nitrogen-containing heterocyclic intermediates.
- Introduction of the tert-Butyl Group : The tert-butyl group is introduced via esterification or alkylation reactions using reagents like di-tert-butyl dicarbonate (Boc$$_2$$O).
- Purification : The final product is purified using chromatographic techniques to achieve high purity.
Example Synthesis Methodology
Stepwise Synthesis
Step 1: Preparation of Pyrrolo[2,3-c]pyridine Intermediate
- Reagents : Starting materials such as azaindole derivatives and iodine are used.
- Conditions :
- Dissolve azaindole in dimethylformamide (DMF).
- Add iodine and potassium hydroxide to the solution.
- Stir the mixture at room temperature for approximately 45 minutes.
- Outcome : Formation of an iodinated pyrrolo[2,3-c]pyridine intermediate.
Step 3: Purification
- Use silica gel chromatography with a solvent system such as petroleum ether and ethyl acetate (e.g., 20:1 ratio) to purify the product.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination of azaindole | Iodine, KOH in DMF at room temperature | ~97% |
| tert-Butyl esterification | Boc$$_2$$O, DMAP, triethylamine in dichloromethane | ~87% |
| Combined yield over two steps | N/A | ~84% |
Key Notes on Synthesis
-
- The use of iodine ensures efficient halogenation of the pyrrolo[2,3-c]pyridine core.
- Boc$$_2$$O is preferred for introducing the tert-butyl group due to its high reactivity and ease of handling.
-
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- High-performance liquid chromatography (HPLC) can confirm product purity.
-
- Side reactions such as over-halogenation may occur during iodination.
- Careful control of stoichiometry and reaction conditions is required to optimize yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Halogens, organometallic reagents; conditions: inert atmosphere, room temperature to elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves cyclization reactions under controlled conditions. Common synthetic routes include:
- Reaction of pyridine derivatives with tert-butyl esters in the presence of suitable catalysts.
- Oxidation and reduction reactions using agents like hydrogen peroxide or lithium aluminum hydride, respectively.
These methods are optimized for high yield and purity, making the compound accessible for research applications.
Medicinal Chemistry
This compound has been explored as a scaffold for drug development due to its potential as a kinase inhibitor. Kinases are crucial in signaling pathways associated with various diseases, including cancer. The compound's ability to modulate kinase activity positions it as a candidate for developing targeted therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis; inhibition of MPS1 | |
| Neuroprotective | Modulation of neurotransmitter levels |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its potential as a new antibiotic is significant in light of increasing resistance to existing drugs. Studies have shown effective inhibition against pathogens, which could lead to the development of novel antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it significantly inhibited MPS1 autophosphorylation with an IC50 value of 0.16 μM, indicating its potential role in cancer therapeutics.
Case Study 1: Anticancer Properties
In laboratory settings, the compound was tested against various cancer cell lines, revealing a dose-dependent response in cell viability assays with significant reductions in proliferation at concentrations as low as 0.5 μM.
Neuroprotective Effects
Preliminary investigations suggest that the compound may have neuroprotective effects beneficial for treating neurodegenerative diseases such as Alzheimer's disease. It appears to modulate neurotransmitter levels and reduce oxidative stress markers.
Case Study 2: Neuroprotective Effects
In animal models focused on neurodegeneration, this compound improved cognitive function metrics while reducing oxidative stress markers.
Industrial Applications
Beyond its biological applications, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties make it suitable for various industrial applications where high performance is required.
Mechanism of Action
The mechanism of action of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in disease progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Pyrrolo[2,3-b]pyridine Derivatives
The positional isomer tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 138343-77-8) differs in the fusion position of the pyrrole and pyridine rings ([2,3-b] vs. [2,3-c]). This structural variation alters electronic properties and reactivity:
- NMR Data : The [2,3-b] isomer () exhibits distinct proton signals at δ 8.51 (H-6), 7.86 (H-4), and 6.49 (H-2) in CDCl₃, reflecting differences in aromatic proton environments compared to the [2,3-c] analog.
- Synthetic Utility: The [2,3-b] isomer is widely used in Sonogashira couplings and Suzuki-Miyaura reactions, as seen in the synthesis of triazolyl-substituted kinase inhibitors (e.g., tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, ).
Substituted Derivatives
Substituents significantly impact reactivity and biological activity:
- Halogenated Derivatives: tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate () incorporates iodine and CF₃ groups, enhancing electrophilicity for cross-coupling reactions. The iodine atom at C3 enables Sonogashira couplings to install alkynes, as demonstrated in .
- Chlorinated Analogs : tert-Butyl 5-chloro-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate () features dual chlorination, increasing lipophilicity and serving as a bifunctional intermediate for nucleophilic substitutions.
Hydrogenated Derivatives
Octahydro-1H-pyrrolo[2,3-c]pyridine derivatives (e.g., tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, ) exhibit full saturation of the pyrrolopyridine ring. This modification improves metabolic stability and conformational flexibility, making them suitable for central nervous system (CNS)-targeted therapeutics.
Bioisosteres and Therapeutic Analogs
Compounds such as 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives () share structural motifs with pyrrolo[2,3-c]pyridines and act as Bcl-xL inhibitors. These analogs highlight the scaffold’s versatility in targeting protein-protein interactions critical in cancer therapy.
Biological Activity
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.
- Molecular Formula : C12H14N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 370880-82-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been identified as a potential inhibitor of specific kinases, which play crucial roles in signal transduction pathways associated with cancer and other diseases. The compound can modulate the activity of these targets by binding to their active sites, thereby disrupting normal cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs.
Anticancer Activity
The compound has shown promise in anticancer applications. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation. For instance, one study demonstrated significant inhibition of MPS1 autophosphorylation, a critical process in cancer cell division, with an IC50 value of 0.16 μM .
Neuroprotective Effects
Preliminary investigations suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter levels could be beneficial for conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis; inhibition of MPS1 | |
| Neuroprotective | Modulation of neurotransmitter levels |
Case Study 1: Anticancer Properties
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with significant reductions in cell proliferation observed at concentrations as low as 0.5 μM.
Case Study 2: Neuroprotective Effects
A study focusing on neurodegenerative models highlighted the compound's ability to reduce oxidative stress markers and improve cognitive function metrics in animal models. These findings suggest potential therapeutic applications for treating conditions like Parkinson's disease.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate?
- Methodology : The compound is typically synthesized via sequential coupling reactions. For example, tert-butyl carboxylate-protected intermediates can be generated through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic esters or halogenated precursors. A related approach involves N-Tosylhydrazone coupling under basic conditions, as demonstrated for similar pyrrolo-pyridine derivatives (yields ~60–70%) . Protection of the pyrrolo nitrogen with a tert-butoxycarbonyl (Boc) group is critical to prevent undesired side reactions during functionalization .
Q. How is this compound characterized structurally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard. For instance, ¹H NMR of tert-butyl-protected pyrrolo-pyridines typically shows a singlet at δ ~1.6 ppm for the tert-butyl group and aromatic protons in the δ 7.0–9.5 ppm range, depending on substitution . IR peaks at ~1725 cm⁻¹ confirm the presence of the carbonyl group in the Boc moiety .
Q. What safety precautions are essential when handling this compound?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of fine particles. Store in a cool, dry environment away from ignition sources. Emergency measures include immediate flushing with water for eye/skin contact and medical consultation if ingested .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation. For example, tert-butyl groups exhibit distinct torsion angles (~60°) in crystal lattices, and hydrogen-bonding patterns can clarify regiochemical outcomes . High-resolution data (d-spacing < 1 Å) minimizes model bias in electron density maps.
Q. What strategies optimize low yields in coupling reactions involving this compound intermediates?
- Methodology : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance catalytic efficiency. Adjust reaction temperature (e.g., 80–110°C for Suzuki couplings) and solvent polarity (e.g., DMF vs. THF). For air-sensitive steps, employ Schlenk-line techniques. Monitoring reaction progress via LC-MS or TLC ensures timely quenching .
Q. How to address contradictions in mass spectrometry (MS) and NMR data for Boc-protected pyrrolo-pyridines?
- Methodology : Cross-validate using High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulae (e.g., exact mass for C₁₂H₁₄N₂O₃: 246.1004 g/mol). Discrepancies in NMR integration may arise from rotamers or residual solvents; use deuterated DMSO or CDCl₃ for sharper peaks. For isomeric impurities, employ preparative HPLC or column chromatography .
Q. What role does the tert-butyl group play in stabilizing intermediates during multi-step synthesis?
- Methodology : The bulky tert-butyl group sterically shields the pyrrolo nitrogen, preventing unwanted nucleophilic attack or oxidation. It also improves solubility in nonpolar solvents (e.g., dichloromethane), facilitating purification via silica gel chromatography. Deprotection under acidic conditions (e.g., TFA/DCM) yields the free amine without degrading the heterocyclic core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
